molecular formula C6BrClF12 B14332023 Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- CAS No. 105198-06-9

Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-

Cat. No.: B14332023
CAS No.: 105198-06-9
M. Wt: 415.40 g/mol
InChI Key: RJYUGJPLXNTDNT-UHFFFAOYSA-N
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Description

Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- is a halogenated alkane with the molecular formula C6H2BrClF12. This compound is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- typically involves the halogenation of hexane derivatives. One common method is the stepwise halogenation of hexane, where each halogen is introduced sequentially under controlled conditions. For example, fluorination can be achieved using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF3) at elevated temperatures. Bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced halogenation techniques, such as photochemical halogenation, can also be employed to achieve high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are typical reagents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products

    Substitution: Alcohols, ethers, and other substituted derivatives.

    Elimination: Alkenes and dienes.

    Reduction: Alkanes and partially halogenated alkanes.

Scientific Research Applications

Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce multiple halogen atoms into organic molecules.

    Biology: Employed in studies involving halogenated compounds and their interactions with biological systems.

    Medicine: Investigated for its potential use in the development of halogenated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- involves its interaction with various molecular targets and pathways. The presence of multiple halogen atoms can enhance the compound’s ability to form strong halogen bonds with other molecules, influencing its reactivity and binding affinity. These interactions can affect enzymatic activity, protein folding, and membrane permeability, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-6-chlorohexane: A simpler halogenated hexane with only bromine and chlorine atoms.

    1,1,2,2-Tetrafluoroethane: A fluorinated alkane with fewer fluorine atoms.

    1-Chloro-6-bromohexane: Another halogenated hexane with a different halogen arrangement.

Uniqueness

Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its thermal stability and resistance to chemical degradation, making it valuable for applications requiring robust and durable materials.

Properties

IUPAC Name

1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrClF12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUGJPLXNTDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Br)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrClF12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451956
Record name 1-Bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105198-06-9
Record name 1-Bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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